molecular formula K2B4O7.4H2O<br>BK3O3 B086520 Potassium borate CAS No. 12712-38-8

Potassium borate

Cat. No. B086520
CAS RN: 12712-38-8
M. Wt: 176.11 g/mol
InChI Key: WUUHFRRPHJEEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05652201

Procedure details

A vessel is charged with 102 parts of 126 neutral petroleum oil, 36 parts of a neutral calcium sulfonate (prepared by sulfonating a 480 neutral oil and neutralizing the sulfonic acid with sodium hydroxide followed by metathesis with calcium chloride) and 12 parts of a succinimide dispersant (prepared by reacting polyisobutene succinic anhydride with tetraethylene pentamine). The contents of the vessel are mixed, and thereafter there is added a mixture of 200 parts of water containing 119 parts of potassium borate (formed by reacting 52 parts of potassium hydroxide with 145 parts of boric acid). The contents are vigorously agitated to form a stable micro-emulsion of the aqueous phase within the petroleum oil. The emulsion is dehydrated at a temperature of 132° C. to yield a stable dispersion of partculate potassium triborate in the diluent oil.
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
126
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
calcium sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl-].[Ca+2].[Cl-].C1(=O)NC(=O)CC1.C1(=O)OC(=O)CC1.NCCNCCNCCNCCN.[B:33]([O-:36])([O-:35])[O-:34].[K+:37].[K+].[K+]>O>[B:33]([O-:36])([O-:35])[O-:34].[B:33]([O-:36])([O-:35])[O-:34].[B:33]([O-:36])([O-:35])[O-:34].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37] |f:0.1,2.3.4,8.9.10.11,13.14.15.16.17.18.19.20.21.22.23.24|

Inputs

Step One
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
126
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
calcium sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCNCCN
Step Seven
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The contents are vigorously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
The contents of the vessel are mixed
ADDITION
Type
ADDITION
Details
there is added
CUSTOM
Type
CUSTOM
Details
is dehydrated at a temperature of 132° C.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.